molecular formula C20H26N4O4 B6487465 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-17-9

8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6487465
CAS No.: 942006-17-9
M. Wt: 386.4 g/mol
InChI Key: JWBWKOIWIMBFPA-UHFFFAOYSA-N
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Description

8-Benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the investigation of the delta opioid receptor (DOR). The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, to which this compound belongs, has been identified through high-throughput screening as a novel chemotype of DOR agonists . This scaffold is structurally distinct from previously known DOR agonists like SNC80, which have faced challenges in clinical development due to adverse effects, including convulsions and rapid drug tolerance (tachyphylaxis) . Compounds based on this core structure are reported to be selective for the DOR over a panel of 167 other GPCRs and exhibit a slightly biased signaling profile toward G-protein pathways over β-arrestin recruitment . This pharmacological profile is highly relevant for research aimed at developing novel neurologic therapeutics for conditions such as chronic pain, with a potentially improved adverse effect profile . This product is intended for research purposes only, specifically for use in biochemical and pharmacological studies, target validation, and as a lead compound in the development of new therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-17(23-10-12-28-13-11-23)15-24-18(26)20(21-19(24)27)6-8-22(9-7-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBWKOIWIMBFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. Its unique structure and potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is C20H26N4O4C_{20}H_{26}N_{4}O_{4} with a molecular weight of 386.4 g/mol. The compound's structure includes a spirocyclic system that contributes to its biological activity.

Property Value
Molecular FormulaC20H26N4O4C_{20}H_{26}N_{4}O_{4}
Molecular Weight386.4 g/mol
CAS Number942006-17-9

Research indicates that derivatives of the triazaspiro[4.5]decane scaffold exhibit significant biological activity through various mechanisms:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
    • Studies have shown that these compounds can inhibit mPTP opening, which is crucial in preventing apoptosis in myocardial cells during ischemic events. This inhibition is linked to the preservation of mitochondrial function and ATP levels during reperfusion injury in myocardial infarction (MI) models .
  • Cardioprotective Effects :
    • The compound demonstrates cardioprotective properties by reducing apoptotic rates in heart tissues and improving overall cardiac function following ischemic episodes . The interaction with the c subunit of the ATP synthase complex appears to be a key factor in its protective effects.
  • Safety Profile :
    • Unlike traditional agents such as Oligomycin A, which can lead to toxicity due to irreversible inhibition of ATP synthase, 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been reported to maintain cell viability and mitochondrial ATP content without off-target effects .

Study 1: In Vitro Analysis

A study published in International Journal of Molecular Sciences explored the effects of various triazaspiro derivatives on mPTP activity. The results indicated that these compounds significantly reduced mPTP opening compared to controls, suggesting a protective mechanism against cell death during ischemic conditions .

Study 2: Myocardial Infarction Model

In an experimental MI model, researchers administered the compound during reperfusion and observed:

  • A decrease in apoptotic markers.
  • Improved cardiac output and function metrics.
    These findings support the potential use of this compound as an adjunct therapy in MI treatment strategies .

Study 3: Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the morpholine moiety enhance biological activity while maintaining safety profiles. Compounds with specific substitutions exhibited improved binding affinity to target proteins involved in mitochondrial function .

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential applications in drug design and development:

  • Antitumor Activity : Initial studies indicate that triazaspiro compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of morpholine may enhance bioavailability and target specificity .
  • Antimicrobial Properties : Compounds containing morpholine have been shown to possess antimicrobial activity. This compound could be investigated for its efficacy against resistant strains of bacteria and fungi .

Neuropharmacology

The morpholine group is often associated with neuroactive compounds:

  • Cognitive Enhancers : Research into similar morpholine derivatives has suggested potential as cognitive enhancers or neuroprotective agents. The dual action of the triaza-spiro structure may provide synergistic effects on neurotransmitter systems .

Materials Science

The unique structure of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione may also lend itself to applications in materials science:

  • Polymer Synthesis : The compound could serve as a monomer or cross-linking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties or thermal stability .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of various triazaspiro compounds on human cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the micromolar range against breast and lung cancer cells. Future investigations will focus on optimizing the synthesis of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione to enhance its antitumor efficacy.

Case Study 2: Neuroprotective Effects

In a preliminary study assessing neuroprotective effects in animal models, morpholine derivatives demonstrated significant reductions in oxidative stress markers and improved cognitive function following induced neurotoxicity. This suggests that the target compound may warrant further investigation for its potential neuroprotective properties.

Summary Table of Applications

Application AreaPotential UsesResearch Status
Medicinal ChemistryAntitumor agents, antimicrobial agentsPreliminary studies
NeuropharmacologyCognitive enhancers, neuroprotective agentsOngoing research
Materials ScienceMonomers for polymer synthesisConceptual studies

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

The table below highlights key structural variations and associated biological activities of analogous compounds:

Compound Name Substituents (Position 3/8) Molecular Weight (g/mol) Biological Target/Activity Key Reference(s)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl; 3-unsubstituted 259.31 Intermediate in synthesis of PHD2 inhibitors
8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(2-chloro-4-fluorobenzoyl); 3-(4-fluorobenzyl) 433.84 Kinase inhibition (hypothetical)
8-[3-(Furan-2-yl)-2-methylprop-2-en-1-yl]-1-(2-phenylethyl)-3-(pyridin-3-ylmethyl)-... Complex substituents (furan, pyridine) 484.59 Not specified (structural diversity study)
8-(Phenylmethyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (13) 3-(phenylpiperazinylpropyl) ~450 (estimated) Serotonergic receptor modulation
RS102221 (8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl]-...) 5-oxopentyl chain with sulfonamide 649.08 (HCl hydrate) 5-HT₂C receptor antagonist
WASp-targeting SMC #13 8-indenyl; 3-(4-methoxybenzyl) ~500 (estimated) WASp degradation; anti-cancer activity

Preparation Methods

Cyclocondensation of Cyclohexanone and Urea Derivatives

A common approach involves reacting cyclohexanone with benzylamine and urea under acidic conditions to form the spirocyclic dione. In one protocol, cyclohexanone, benzylamine, and urea are refluxed in acetic acid, yielding 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a precursor. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 60–75%.

Table 1: Cyclocondensation Reaction Conditions

ComponentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
Cyclohexanone10Acetic acid901868
Benzylamine10
Urea12

Functionalization of the Spirocyclic Core

Benzyl Group Introduction

The benzyl group at position 8 is introduced early via benzylamine incorporation during cyclocondensation. Post-synthesis, selective N-alkylation may further modify the benzyl moiety, though this is less common due to steric hindrance.

Morpholin-4-yl-2-oxoethyl Substituent Addition

The 3-[2-(morpholin-4-yl)-2-oxoethyl] side chain is installed via acylation or alkylation. Patent US9662339B2 outlines a two-step process:

  • Chloroacetylation : Treating the spirocyclic amine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms the chloroethyl intermediate.

  • Morpholine Displacement : Reacting the chloroethyl intermediate with morpholine in tetrahydrofuran (THF) at reflux (66°C) for 6 hours substitutes the chloride with morpholine, yielding the target oxoethyl group.

Table 2: Acylation and Displacement Conditions

StepReagentSolventTemperature (°C)Time (h)Yield (%)
ChloroacetylationChloroacetyl chlorideDCM0–5285
Morpholine displacementMorpholineTHF66678

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) gradients. Patent US20100093777A1 reports >95% purity after column chromatography, confirmed by HPLC.

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3 ) displays characteristic signals: δ 7.32–7.25 (m, 5H, benzyl aromatic), δ 3.70–3.45 (m, 8H, morpholine), δ 4.20 (s, 2H, COCH2_2N).

  • MS : ESI-MS m/z 387.4 [M+H]+^+ aligns with the molecular formula C20_{20}H26_{26}N4_4O4_4 .

Alternative Synthetic Routes

Reductive Amination Approach

Patent EP3138841A1 describes reductive amination of keto intermediates with benzylamine using sodium cyanoborohydride in methanol. This method avoids harsh acidic conditions but requires strict pH control (pH 4–5 via acetic acid).

Solid-Phase Synthesis

A patent on spirocyclic ACC inhibitors employs resin-bound intermediates for iterative functionalization, though yields for the target compound remain unreported.

Scalability and Industrial Considerations

Solvent Optimization

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in displacement reactions improves sustainability without compromising yield.

Catalytic Enhancements

Pd/C-mediated hydrogenation steps for deprotection are noted in , but applicability to this compound requires further study.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with spirocyclic intermediates and functionalizing them via coupling or substitution. Key factors include:

  • Reaction conditions : Temperature control (e.g., reflux at 80°C for cyclization steps ), solvent selection (e.g., dichloromethane for Boc protection , THF for recrystallization ), and reaction time (e.g., 16 hours for amide bond formation ).
  • Purification : Column chromatography or recrystallization from anhydrous THF to achieve >95% purity .
  • Protecting groups : Use of Boc groups to prevent undesired side reactions during nitrogen functionalization .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:
Analytical techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm spirocyclic core and substituent positions . IR spectroscopy identifies carbonyl (C=O) and morpholine-related absorptions .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C23_{23}H27_{27}N3_3O4_4 requires exact mass 409.20) .
  • X-ray crystallography : Resolves spatial arrangement of the triazaspiro framework .

Advanced: What strategies are used to analyze structure–activity relationships (SAR) for this compound?

Answer:
SAR studies focus on modifying:

  • Benzyl group : Substituted benzyl derivatives (e.g., 4-chloro or 4-fluoro) to assess steric/electronic effects on receptor binding .
  • Morpholin-4-yl moiety : Replacing morpholine with piperazine or thiomorpholine to evaluate solubility and pharmacokinetics .
  • Spirocyclic core : Comparing activity of 1,3,8-triazaspiro[4.5]decane derivatives with non-spiro analogs to determine conformational stability .
    Methodology: In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) .

Advanced: How can reaction pathways for functionalizing the morpholine ring be mechanistically studied?

Answer:
Mechanistic insights are gained via:

  • Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reaction sites to probe rate-determining steps .
  • Trapping intermediates : Using quenching agents (e.g., TEMPO) to isolate and characterize short-lived intermediates .
  • DFT calculations : Modeling transition states for nucleophilic substitution at the morpholine oxygen .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Predict binding affinity to enzymes (e.g., kinases) using software like Schrödinger Suite .
  • MD simulations : Assess stability of ligand–target complexes over 100-ns trajectories in explicit solvent .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with morpholine oxygen) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purity?

Answer:
Contradictions often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may increase yield but reduce purity .
  • Catalyst load : Pd/C vs. Pd(OAc)2_2 in coupling reactions alters byproduct formation .
    Resolution: Replicate protocols with strict control of humidity, oxygen levels, and stoichiometry. Use orthogonal purification (HPLC + recrystallization) .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 columns (Chromolith) with UV detection at 254 nm .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition above 200°C .

Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?

Answer:

  • Rodent models : Administer 10 mg/kg IV/orally; collect plasma for LC-MS/MS analysis at 0, 1, 4, 8, 24 hours .
  • Tissue distribution : Radiolabel the compound with 14^{14}C and quantify accumulation in brain/liver .
  • Metabolite profiling : Use high-resolution MS to identify oxidative (morpholine ring) or hydrolytic (amide bond) metabolites .

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